Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl
Brand Name: Vulcanchem
CAS No.: 14133-35-8
VCID: VC0013677
InChI: InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1
SMILES: COC1C(C(C(C(O1)CO)O)N)O.Cl
Molecular Formula: C7H16ClNO5
Molecular Weight: 229.66 g/mol

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

CAS No.: 14133-35-8

VCID: VC0013677

Molecular Formula: C7H16ClNO5

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl - 14133-35-8

Description

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a chemical compound that is useful in organic synthesis . It is also referred to as methyl 3-amino-3-deoxy-A-D-*mannopyranoside hcl or methyl 3-amino-3-deoxy-α-d-mannopyranoside hydrochloride . The molecular formula of this compound is C7H16ClNO5 and its molecular weight is 229.66 .

This chemical, identified by the CAS No. 14133-35-8, is intended for research purposes only and is not meant for human use or sale to patients . It is a monosaccharide derivative that falls under the broader categories of biochemicals, reagents, and carbohydrates . Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is offered as a sample solution with a concentration of 10mM .

A similar compound is 3-amino-3-deoxy-beta-mannopyranosides, which can be synthesized using thioglycoside donors protected with a 4,6-O-benzylidene or alkylidene acetal and a benzylidene imine group . High energy density vanadium electrolyte solutions can contain redox ions such as pentavalent vanadium ions, tetravalent vanadium ions, trivalent vanadium ions, and divalent vanadium ions .

CAS No. 14133-35-8
Product Name Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl
Molecular Formula C7H16ClNO5
Molecular Weight 229.66 g/mol
IUPAC Name (2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol;hydrochloride
Standard InChI InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1
Standard InChIKey UMFRURBOSLCTIW-FEFNGDHTSA-N
SMILES COC1C(C(C(C(O1)CO)O)N)O.Cl
Canonical SMILES COC1C(C(C(C(O1)CO)O)N)O.Cl
PubChem Compound 14237066
Last Modified Sep 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator